molecular formula C19H15F2N3O2 B2990791 6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021025-05-7

6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2990791
CAS-Nummer: 1021025-05-7
Molekulargewicht: 355.345
InChI-Schlüssel: USOCODHAMKXZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by dual fluorine substitutions at the 4-fluorobenzyl (6-position) and 2-fluorophenyl (4-position) moieties. DHPM derivatives are renowned for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anti-diabetic activities . The fluorine atoms likely enhance metabolic stability and binding affinity due to their electronegativity and small atomic radius, distinguishing it from non-fluorinated counterparts .

Eigenschaften

IUPAC Name

4-(2-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-12-7-5-11(6-8-12)9-24-10-15-16(18(24)25)17(23-19(26)22-15)13-3-1-2-4-14(13)21/h1-8,17H,9-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOCODHAMKXZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among DHPM derivatives include substitutions at the 4- and 6-positions of the pyrrolopyrimidine core. Below is a comparative analysis of the target compound and its analogs:

Compound ID R1 (4-position) R2 (6-position) Yield (%) Melting Point (°C) Key Functional Groups Biological Activity
Target Compound 2-fluorophenyl 4-fluorobenzyl N/A N/A Fluorine (x2), amide Hypothesized anti-diabetic
4j 2-hydroxyphenyl 4-methoxyphenyl 87 ~220 Hydroxyl, methoxy, amide Antimicrobial, QSAR-optimized
Compound D 4-hydroxyphenyl 4-fluorobenzyl N/A N/A Hydroxyl, fluorine, amide Anti-diabetic (IC₅₀: 12.3 μM)
4-(4-chlorophenyl) 4-chlorophenyl 4-methoxybenzyl N/A N/A Chlorine, methoxy, amide Undisclosed

Key Observations:

  • Fluorine vs. Hydroxyl/Methoxy: The target compound’s 4-fluorobenzyl group (vs. 4-methoxybenzyl in ) may reduce polarity, enhancing lipophilicity and membrane permeability. However, the absence of a hydroxyl group (as in 4j ) could diminish hydrogen-bonding interactions critical for target binding.

2D-QSAR and Molecular Simulations

2D-QSAR models for DHPM derivatives highlight the importance of electron-withdrawing groups (e.g., fluorine) at the 6-position for enhancing bioactivity . Molecular dynamics simulations suggest that 4-fluorobenzyl derivatives exhibit stronger binding to diabetic targets (e.g., α-glucosidase) compared to chlorinated or methoxylated analogs .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions leveraging fluorinated precursors. Key steps include:

Core Formation : Cyclocondensation of substituted urea derivatives under mild, metal-free conditions (e.g., using β-CF₃ aryl ketones as starting materials) to generate the pyrrolo[3,4-d]pyrimidine-dione scaffold. Yields for analogous fluorinated pyrimidines range from 45–72% .

Functionalization : Sequential introduction of fluorobenzyl groups via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. For example, 4-fluorobenzyl bromide can be coupled to the core under Pd catalysis .

Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate diastereomers.

Advanced: How can reaction kinetics be optimized to enhance diastereoselectivity during cyclization?

Answer:
Diastereoselectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring axial fluorophenyl group orientation.
  • Temperature Control : Slow ramping (60°C → 110°C over 4 hours) reduces side reactions.
  • Catalytic Additives : Sub-stoichiometric Hünig’s base (DIPEA) improves cyclization efficiency by 30% in model systems .
  • In-Situ Monitoring : FTIR or Raman spectroscopy identifies reaction endpoints, minimizing over-reaction.

Basic: What analytical techniques are critical for structural validation?

Answer:

  • Multinuclear NMR :
    • ¹⁹F NMR distinguishes between aromatic (δ –115 to –120 ppm) and aliphatic fluorine environments.
    • ¹H-¹³C HSQC confirms CH₂ groups in the tetrahydro ring system .
  • HRMS : ESI+ mode detects [M+H]⁺ ions with <2 ppm error tolerance.
  • X-Ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar fluorinated pyrrolopyrimidines .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:
Discrepancies often arise from:

  • Dynamic Effects : Conformational exchange (e.g., ring puckering) detected via variable-temperature NMR (–40°C to +60°C).
  • Tautomerism : Use deuterated DMSO to stabilize dominant tautomeric forms.
  • Impurity Interference : 2D NMR (COSY, NOESY) isolates signals from minor impurities. For example, NOE correlations clarify spatial proximity of fluorobenzyl substituents .

Basic: What pharmacophoric features of this compound suggest potential bioactivity?

Answer:

  • Fluorine Substituents : Enhance metabolic stability and binding affinity via hydrophobic/electrostatic interactions.
  • Pyrrolopyrimidine Core : Mimics purine bases, enabling kinase or protease inhibition.
  • Benzyl Groups : Facilitate membrane penetration. Similar compounds exhibit IC₅₀ values <1 µM in kinase assays .

Advanced: What computational methods aid in predicting binding modes to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinases).
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes.
  • QSAR Models : Hammett constants (σ) for fluorophenyl groups correlate with inhibitory activity (R² >0.85 in training sets) .

Basic: How can solubility challenges in aqueous buffers be addressed for biological assays?

Answer:

  • Co-Solvent Systems : 10% DMSO/PBS (v/v) maintains solubility up to 1 mM.
  • Micellar Encapsulation : Use 0.1% Tween-80 or cyclodextrin derivatives.
  • pH Adjustment : Solubility increases at pH 7.4 due to partial deprotonation of the dione moiety .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –20°C.
  • Light Protection : Amber vials prevent photodegradation of the fluorophenyl groups.
  • Stabilizers : Add 1% BHT to inhibit oxidative degradation. Purity remains >95% after 6 months under these conditions .

Basic: What safety considerations apply when handling this compound?

Answer:

  • Toxicity Screening : Ames tests for mutagenicity (S. typhimurium TA98/TA100 strains).
  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal : Incinerate in halogen-approved containers due to fluorine content .

Advanced: How can isotopic labeling (e.g., ¹⁸F) enable pharmacokinetic studies?

Answer:

  • Radiosynthesis : Late-stage ¹⁸F introduction via nucleophilic aromatic substitution (K₂.2.2/K¹⁸F complex, 100°C, 20 min).
  • Biodistribution : PET imaging in murine models tracks uptake in target tissues (e.g., tumors).
  • Metabolite Analysis : HPLC-radioisotope detection identifies degradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.